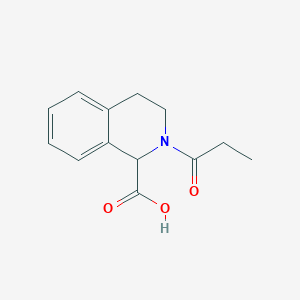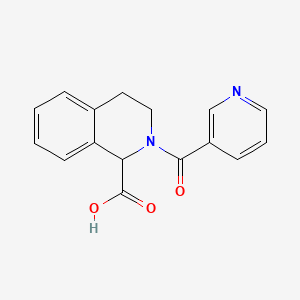
1H-Benzoimidazole-5-carboxylic acid cyclopentylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzoimidazole-5-carboxylic acid cyclopentylamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoimidazole and has a cyclopentylamide group attached to it.
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole-5-carboxylic acid cyclopentylamide is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. It can also inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1H-Benzoimidazole-5-carboxylic acid cyclopentylamide has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammation process. It can also induce the expression of pro-apoptotic proteins, such as Bax, and decrease the expression of anti-apoptotic proteins, such as Bcl-2, leading to the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1H-Benzoimidazole-5-carboxylic acid cyclopentylamide is its potent anti-inflammatory and anti-tumor activities. It can also be easily synthesized in the laboratory, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1H-Benzoimidazole-5-carboxylic acid cyclopentylamide. One of the significant directions is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of the reaction conditions can help improve the yield and purity of the product.
Synthesis Methods
The synthesis of 1H-Benzoimidazole-5-carboxylic acid cyclopentylamide involves the reaction of benzoimidazole with cyclopentylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through an intermediate stage, which is then converted to the final product through further reaction steps. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
1H-Benzoimidazole-5-carboxylic acid cyclopentylamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. It can also inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-cyclopentyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-10-3-1-2-4-10)9-5-6-11-12(7-9)15-8-14-11/h5-8,10H,1-4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTXUIRLYICZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzoimidazole-5-carboxylic acid cyclopentylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)
